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molecular formula C10H6ClF3O B8779778 5-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one

5-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one

Cat. No. B8779778
M. Wt: 234.60 g/mol
InChI Key: HBNZQBSASFDXTN-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid (I-85c: 1.0 g, 3.96 mmol) was reacted with chlorosulfonic acid (12.6 mL) for 5 hours at 0° C. Purification by column chromatography on silica gel (10% ethyl acetate in hexane) afforded 650 mg of the product 69.8% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step One
Yield
69.8%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:12][CH2:13][C:14]([OH:16])=O)[CH:5]=[CH:6][C:7]=1[C:8]([F:11])([F:10])[F:9].ClS(O)(=O)=O>>[Cl:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:6][C:7]=1[C:8]([F:9])([F:10])[F:11])[C:14](=[O:16])[CH2:13][CH2:12]2

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C=C(C=CC1C(F)(F)F)CCC(=O)O
Name
Quantity
12.6 mL
Type
reactant
Smiles
ClS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (10% ethyl acetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2CCC(C2=CC1C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 650 mg
YIELD: PERCENTYIELD 69.8%
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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